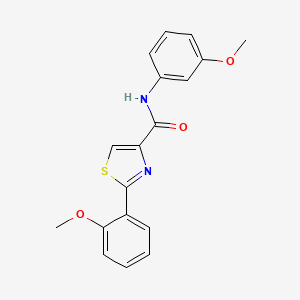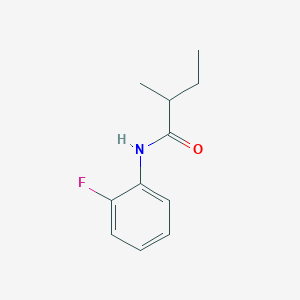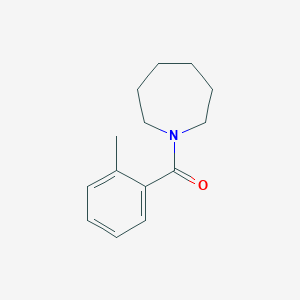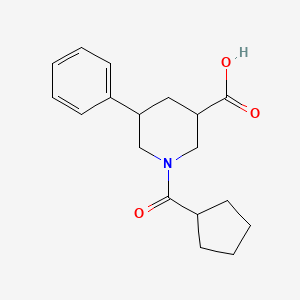
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPC belongs to the class of piperidine carboxylic acids and has a molecular formula of C21H23NO3.
作用機序
The mechanism of action of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is not fully understood. However, it has been suggested that 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid may act as an NMDA receptor antagonist, which could explain its neuroprotective and analgesic effects. Additionally, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which could contribute to its anticancer properties.
Biochemical and Physiological Effects:
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in neuronal cells, which could contribute to its neuroprotective effects. 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has also been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation, which could contribute to its analgesic effects. Moreover, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its anticancer properties.
実験室実験の利点と制限
One advantage of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is its potential therapeutic applications in various areas such as neuroprotection, pain management, and cancer treatment. Moreover, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to have low toxicity and good bioavailability in animal studies. However, one limitation of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is its limited solubility in water, which could limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid. One area of interest is the development of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid derivatives with improved solubility and potency. Another area of interest is the investigation of the potential synergistic effects of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid with other drugs or therapies. Moreover, further studies are needed to fully understand the mechanism of action of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid and its potential therapeutic applications in various disease states.
合成法
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of cyclopentanone with phenylhydrazine, followed by acylation with 3-chloropropionyl chloride and subsequent reduction with sodium borohydride. The final step involves the oxidation of the resulting piperidine derivative with potassium permanganate.
科学的研究の応用
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been studied for its potential therapeutic applications in various areas such as neuroprotection, pain management, and cancer treatment. 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to have neuroprotective effects against glutamate-induced excitotoxicity in vitro and in vivo. It has also been found to have analgesic effects in animal models of acute and chronic pain. Moreover, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
特性
IUPAC Name |
1-(cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(14-8-4-5-9-14)19-11-15(10-16(12-19)18(21)22)13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASRGYMOUBZFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(CC(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

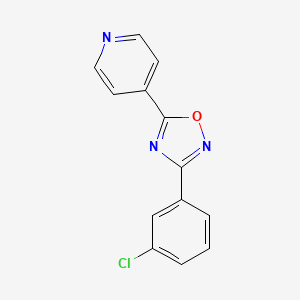
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)
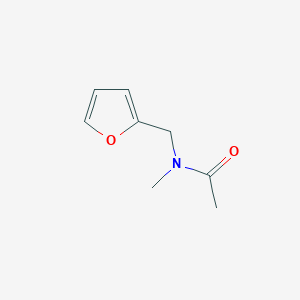
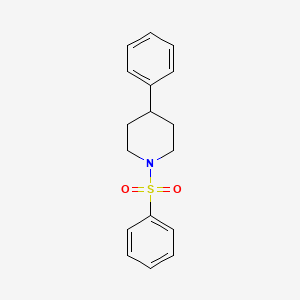
![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
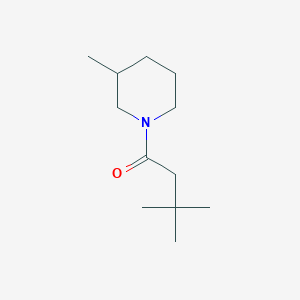
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
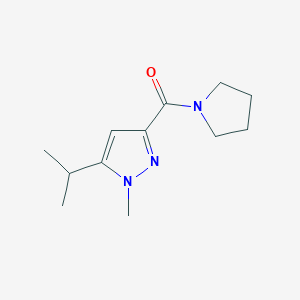
![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)
